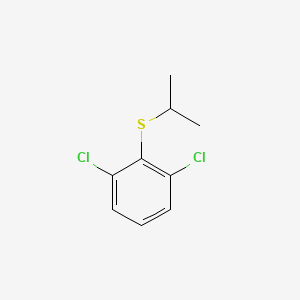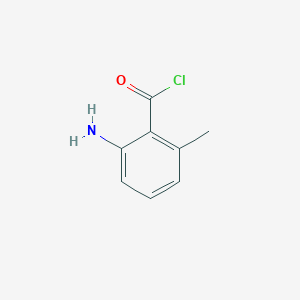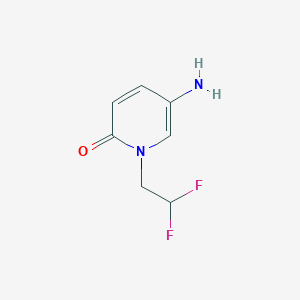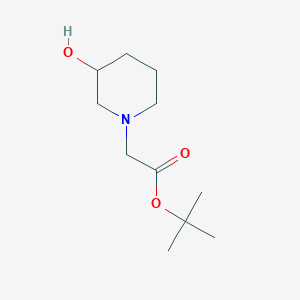![molecular formula C11H17BO4 B1443437 [3-(2-プロポキシエトキシ)フェニル]ボロン酸 CAS No. 279262-49-6](/img/structure/B1443437.png)
[3-(2-プロポキシエトキシ)フェニル]ボロン酸
概要
説明
[3-(2-Propoxyethoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C11H17BO4 and a molecular weight of 224.06 g/mol. This compound has garnered significant interest in scientific research and industry due to its unique physical and chemical properties.
科学的研究の応用
[3-(2-Propoxyethoxy)phenyl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: It is used in the study of enzyme inhibitors and as a tool for probing biological systems.
Industry: It is used in the production of polymers and other industrial materials.
作用機序
Target of Action
The primary target of [3-(2-Propoxyethoxy)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The organoboron reagent, such as [3-(2-Propoxyethoxy)phenyl]boronic acid, plays a crucial role in this reaction .
Mode of Action
The [3-(2-Propoxyethoxy)phenyl]boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by [3-(2-Propoxyethoxy)phenyl]boronic acid . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of a variety of organic compounds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that it may have a relatively stable and readily prepared nature
Result of Action
The result of the action of [3-(2-Propoxyethoxy)phenyl]boronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds . The compound’s ability to participate in these reactions makes it a valuable tool in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [3-(2-Propoxyethoxy)phenyl]boronic acid. For instance, the compound is known to be sensitive to air and moisture . Additionally, it is considered environmentally benign , and it is likely to be mobile in the environment due to its water solubility . The product is water soluble, and may spread in water systems .
生化学分析
Biochemical Properties
[3-(2-Propoxyethoxy)phenyl]boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of new chemical bonds. The nature of these interactions involves the transfer of organic groups from boron to palladium, which is essential for the transmetalation process .
Molecular Mechanism
The molecular mechanism of [3-(2-Propoxyethoxy)phenyl]boronic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways . These interactions are essential for the compound’s role in organic synthesis and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(2-Propoxyethoxy)phenyl]boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Metabolic Pathways
[3-(2-Propoxyethoxy)phenyl]boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its impact on cellular metabolism and its potential therapeutic applications . By modulating specific enzymes and metabolic processes, the compound can influence various biochemical reactions and cellular functions.
Transport and Distribution
The transport and distribution of [3-(2-Propoxyethoxy)phenyl]boronic acid within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for the compound’s biochemical properties and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of [3-(2-Propoxyethoxy)phenyl]boronic acid is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for optimizing its use in research and therapeutic applications, as it influences the compound’s interactions with cellular components and its overall biochemical properties.
準備方法
The synthesis of [3-(2-Propoxyethoxy)phenyl]boronic acid typically involves the reaction of phenylboronic acid with 2-propoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
[3-(2-Propoxyethoxy)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenol derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions with halides to form new boronic acid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides like bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
[3-(2-Propoxyethoxy)phenyl]boronic acid is unique compared to other boronic acids due to its specific structure and properties. Similar compounds include:
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Pinacol boronic esters: Boronic acid derivatives with pinacol protecting groups.
BODIPY dyes containing boronic acids: These compounds combine the properties of boronic acids with fluorescent dyes for use in bioanalytical applications.
Each of these compounds has unique properties and applications, but [3-(2-Propoxyethoxy)phenyl]boronic acid stands out due to its specific structure and versatility in various fields of research and industry.
特性
IUPAC Name |
[3-(2-propoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-2-6-15-7-8-16-11-5-3-4-10(9-11)12(13)14/h3-5,9,13-14H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIULMRRBOHEBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCOCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)

![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)





![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)

